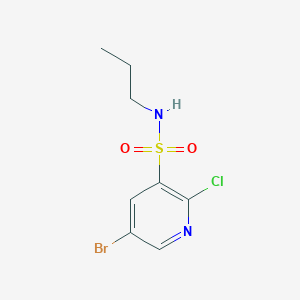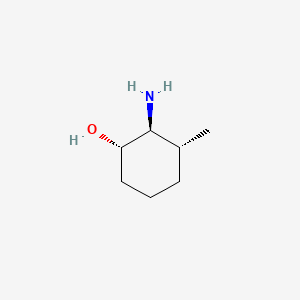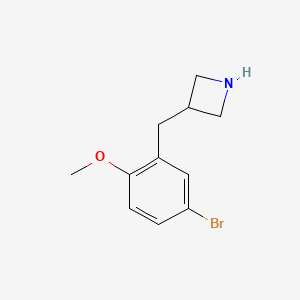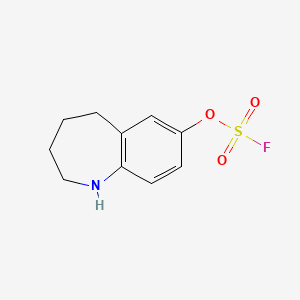
(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene: is an organic compound with a complex structure that includes a benzene ring substituted with a bromine atom and a methoxypropan-2-yloxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene typically involves the reaction of a benzene derivative with a brominating agent under controlled conditions. One common method is the electrophilic aromatic substitution reaction, where a bromine cation is introduced to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes deprotonation to yield the brominated product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents in the presence of catalysts to enhance the reaction rate and yield. The process is optimized to ensure high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of new organic compounds and materials.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a useful building block for various chemical processes.
Mecanismo De Acción
The mechanism of action of (2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene involves its interaction with specific molecular targets and pathways. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This process is facilitated by the electron-withdrawing nature of the bromine atom, which stabilizes the transition state and promotes the reaction.
Comparación Con Compuestos Similares
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar structure but with different substituents on the benzene ring.
1-((1-((1-Methoxypropan-2-yl)oxy)propan-2-yl)oxy)propan-2-ol: Another compound with a similar backbone but different functional groups.
Propiedades
Fórmula molecular |
C12H17BrO2 |
|---|---|
Peso molecular |
273.17 g/mol |
Nombre IUPAC |
[2-bromo-1-(1-methoxypropan-2-yloxy)ethyl]benzene |
InChI |
InChI=1S/C12H17BrO2/c1-10(9-14-2)15-12(8-13)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
Clave InChI |
FVCBDYDOACKCTG-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)OC(CBr)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B13553645.png)


![Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate](/img/structure/B13553669.png)

![3-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13553673.png)


![4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B13553699.png)

![Tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13553706.png)
![{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B13553707.png)


